molecular formula C19H14Cl2S2 B1654683 1-Chloro-4-[(4-chlorophenyl)sulfanyl-phenylmethyl]sulfanylbenzene CAS No. 25850-55-9

1-Chloro-4-[(4-chlorophenyl)sulfanyl-phenylmethyl]sulfanylbenzene

Cat. No.: B1654683
CAS No.: 25850-55-9
M. Wt: 377.4 g/mol
InChI Key: RBGYZNNNWNDJLA-UHFFFAOYSA-N
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Description

1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) is an organic compound with the molecular formula C19H14Cl2S2 It is characterized by the presence of two 4-chlorobenzene rings connected by a disulfide bridge and a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The chlorine atoms on the benzene rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, which may affect the activity of enzymes and other proteins. The phenylmethylene group can interact with hydrophobic regions of biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[(Phenylmethylene)disulfanediyl]bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.

    1,1’-[(Phenylmethylene)disulfanediyl]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

25850-55-9

Molecular Formula

C19H14Cl2S2

Molecular Weight

377.4 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfanyl-phenylmethyl]sulfanylbenzene

InChI

InChI=1S/C19H14Cl2S2/c20-15-6-10-17(11-7-15)22-19(14-4-2-1-3-5-14)23-18-12-8-16(21)9-13-18/h1-13,19H

InChI Key

RBGYZNNNWNDJLA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl

25850-55-9

Origin of Product

United States

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